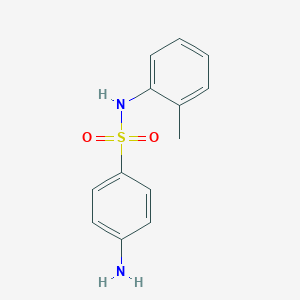

4-Amino-N-(2-methylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-(2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-4-2-3-5-13(10)15-18(16,17)12-8-6-11(14)7-9-12/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBAGPGLMFYJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343967 | |

| Record name | 4-Amino-N-(2-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16803-96-6 | |

| Record name | 4-Amino-N-(2-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(2-methylphenyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-N-(2-methylphenyl)benzenesulfonamide chemical properties

An In-depth Technical Guide to 4-Amino-N-(2-methylphenyl)benzenesulfonamide

Introduction

4-Amino-N-(2-methylphenyl)benzenesulfonamide is a synthetic aromatic sulfonamide compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the foundational sulfanilamide structure, it belongs to a class of compounds renowned for a wide spectrum of biological activities.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, biological relevance, and handling protocols, tailored for researchers and drug development professionals. The molecule's architecture, featuring a primary amino group, a sulfonamide linkage, and a substituted N-phenyl ring, provides a versatile scaffold for therapeutic innovation.[1]

Chemical Identity and Structure

The unique structural arrangement of 4-Amino-N-(2-methylphenyl)benzenesulfonamide dictates its physicochemical properties and biological interactions.

-

IUPAC Name : 4-amino-N-(2-methylphenyl)benzenesulfonamide[1][]

-

CAS Number : 16803-96-6[1][]

-

Synonyms : N1-(2-Methylphenyl)sulfanilamide, 4-amino-N-o-tolylbenzenesulfonamide[]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [1] |

| Molecular Weight | 262.33 g/mol | [1][] |

| Canonical SMILES | CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N | [1] |

| InChI Key | VNBAGPGLMFYJKB-UHFFFAOYSA-N | [1][] |

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in research and development, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Notes |

| Melting Point | 154-155 °C | [] |

| Boiling Point | 447.3 ± 55.0 °C | Predicted Value[] |

| Density | 1.330 ± 0.06 g/cm³ | Predicted Value[] |

| Solubility | Soluble in Ethyl Acetate, Hexane. | [] The 2-methylphenyl group adds hydrophobicity compared to simpler sulfonamides.[1] |

| LogP | ~1.2 | Predicted Value, indicating moderate lipophilicity.[1] |

| Appearance | White to off-white crystalline solid. | Based on typical sulfonamide characteristics.[4] |

Synthesis and Characterization

The synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide is most effectively achieved through a two-step process that ensures high yield and purity. This common industrial method involves the formation of a nitro-substituted intermediate, followed by its chemical reduction.[1]

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for 4-Amino-N-(2-methylphenyl)benzenesulfonamide.

Experimental Protocol

Step 1: Synthesis of 4-Nitro-N-(2-methylphenyl)benzenesulfonamide (Intermediate)

-

Reaction Setup : In a suitable reaction vessel, dissolve 2-methylaniline in an appropriate solvent, such as dichloromethane. Add a base, typically an aqueous solution of sodium hydroxide, to act as an acid scavenger.

-

Addition of Reagent : Slowly add a solution of 4-nitrobenzenesulfonyl chloride to the mixture while maintaining the temperature below 10°C with an ice bath. The reaction is a nucleophilic substitution where the amine attacks the sulfonyl chloride.

-

Reaction Monitoring : Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation : Upon completion, separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude nitro intermediate. Recrystallize from ethanol to obtain the purified product.

Step 2: Reduction to 4-Amino-N-(2-methylphenyl)benzenesulfonamide

-

Reaction Setup : Suspend the synthesized 4-nitro-N-(2-methylphenyl)benzenesulfonamide in a solvent such as water or isopropyl alcohol.[1]

-

Addition of Reducing Agent : Add a cost-effective reducing agent like hydrazine hydrate to the suspension.[1] The mass ratio of the nitro intermediate to hydrazine hydrate is typically around 1:0.3-0.5.[1]

-

Catalysis : The reduction is often catalyzed by a small amount of a transition metal catalyst (e.g., Raney Nickel or Palladium on carbon) or can be facilitated by a base like sodium hydroxide.

-

Reaction Conditions : Heat the reaction mixture to a temperature between 60–88°C for 4–8 hours.[1]

-

Isolation and Purification : After the reaction is complete (monitored by TLC), cool the mixture and filter it to remove the catalyst. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent. The crude product is then purified by recrystallization, often achieving yields of 92–97%.[1]

Characterization

-

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on both benzene rings, a singlet for the methyl group, a broad singlet for the primary amine (NH₂) protons, and a singlet for the sulfonamide (SO₂NH) proton.

-

¹³C NMR Spectroscopy : The carbon spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the amino group shifted upfield, and a signal for the methyl carbon.

-

Infrared (IR) Spectroscopy : Key vibrational bands would include N-H stretching for the primary amine and the sulfonamide N-H, asymmetric and symmetric S=O stretching for the sulfonamide group, and C-N stretching.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would confirm the molecular weight of 262.33 g/mol by showing the [M+H]⁺ ion at m/z 263.34.

Biological Activity and Applications in Drug Development

The therapeutic potential of 4-Amino-N-(2-methylphenyl)benzenesulfonamide stems from its classification as a sulfonamide, a well-established pharmacophore. Its primary mechanisms of action are rooted in antimicrobial activity and enzyme inhibition.

Antimicrobial Properties

Like other sulfa drugs, this compound is known to possess antimicrobial properties.[1] The mechanism involves competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and survival. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folate pathway, leading to bacteriostatic effects.[1] Research has shown that modifications to the amino group can significantly alter antibacterial potency.[1]

Carbonic Anhydrase Inhibition

A primary area of investigation for this compound is its role as a carbonic anhydrase (CA) inhibitor.[1][2] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] These enzymes are involved in numerous physiological processes, including pH regulation and fluid balance, making them important drug targets.[1][2]

-

Mechanism of Action : The un-substituted sulfonamide group (-SO₂NH₂) is the key functional group responsible for CA inhibition. It coordinates directly to the Zn²⁺ ion located in the enzyme's active site, displacing a water molecule and effectively blocking the enzyme's catalytic activity.[2] The N-(2-methylphenyl) substituent can form additional interactions within the active site, influencing the compound's binding affinity and selectivity for different CA isoforms.[2]

-

Therapeutic Potential : Inhibition of specific CA isoforms is a validated strategy for treating a range of diseases. For instance, inhibiting CA II is used in antiglaucoma drugs, while targeting the tumor-associated isoform CA IX is a promising approach in anticancer therapy.[2][5] Benzenesulfonamides are the most extensively studied class of CA inhibitors, and derivatives of this core structure are continually being explored for enhanced potency and isoform selectivity.[2][5]

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Safety and Handling

As with any research chemical, 4-Amino-N-(2-methylphenyl)benzenesulfonamide should be handled with care in a controlled laboratory environment.[1]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.

-

Handling : Avoid inhalation of dust and direct contact with skin and eyes.[4] Use a fume hood or other ventilated enclosure for procedures that may generate dust or aerosols.

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

4-Amino-N-(2-methylphenyl)benzenesulfonamide is a compound with a well-defined chemical profile and significant potential in drug discovery. Its straightforward synthesis and dual-action potential as both an antimicrobial agent and a carbonic anhydrase inhibitor make it a valuable scaffold for developing novel therapeutics. Further research into its isoform selectivity, pharmacokinetic properties, and in vivo efficacy will be crucial in translating its promising chemical properties into clinical applications.

References

- Benchchem. (n.d.). 4-Amino-N-(2-methylphenyl)benzenesulfonamide | 16803-96-6.

- Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(10), 15901-15926.

- Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30205-30219.

-

Nirmala, P. G., et al. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Lesher, G. Y., & Gruett, M. D. (1987). U.S. Patent No. 4,698,445. Washington, DC: U.S.

- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-methyl-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- LGC Standards. (n.d.). 4-methyl-n-[(e)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)methylidene]benzenesulfonamide.

Sources

- 1. 4-Amino-N-(2-methylphenyl)benzenesulfonamide Research Chemical [benchchem.com]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide, a key intermediate in the development of various pharmacologically active compounds. The methodologies described herein are grounded in established chemical principles and are designed to be reproducible and scalable for research and development applications.

Introduction: The Significance of Substituted Benzenesulfonamides

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antimicrobial sulfa drugs, diuretics, and carbonic anhydrase inhibitors.[1][2] The specific compound, 4-Amino-N-(2-methylphenyl)benzenesulfonamide, with its strategic placement of an amino group and a 2-methylphenyl substituent, presents a versatile scaffold for further chemical modification. The primary amino group offers a reactive handle for derivatization, while the 2-methylphenyl group can influence the compound's physicochemical properties, such as lipophilicity and conformational flexibility, which are critical for optimizing drug-target interactions.[3]

This guide will detail a robust and well-documented two-step synthetic route, commencing with the protection of the aniline amino group, followed by sulfonylation and subsequent deprotection to yield the target compound. This approach ensures high yields and minimizes the formation of undesirable side products.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide is most effectively achieved through a two-step process that involves:

-

Step 1: Synthesis of the Intermediate - 4-Acetamido-N-(2-methylphenyl)benzenesulfonamide. This step involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2-methylaniline (o-toluidine). The acetamido group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions during the sulfonylation step.[4]

-

Step 2: Hydrolysis of the Intermediate to Yield the Final Product. The acetyl protecting group is removed from the intermediate via acid-catalyzed hydrolysis to afford the desired 4-Amino-N-(2-methylphenyl)benzenesulfonamide.[5]

This strategic use of a protecting group is a common and effective tactic in organic synthesis to enhance selectivity and overall yield.[4]

Visualizing the Synthetic Pathway

Caption: Overall two-step synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide.

Part 1: Synthesis of 4-Acetamido-N-(2-methylphenyl)benzenesulfonamide

The initial step involves a nucleophilic substitution reaction where the amino group of 2-methylaniline attacks the electrophilic sulfur atom of 4-acetamidobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[6]

Experimental Protocol

A detailed, step-by-step methodology for this key experiment is provided below:

| Reagent/Parameter | Quantity/Value | Rationale |

| 4-Acetamidobenzenesulfonyl chloride | 10.0 g (42.8 mmol) | Starting material |

| 2-Methylaniline (o-toluidine) | 4.6 g (42.8 mmol) | Nucleophile |

| Pyridine | 50 mL | Solvent and acid scavenger |

| Reaction Temperature | 0-5 °C initially, then room temp. | Controls reaction rate |

| Reaction Time | 2-4 hours | For completion of reaction |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetamidobenzenesulfonyl chloride in 50 mL of pyridine.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 2-methylaniline to the cooled solution with continuous stirring over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

The solid precipitate of 4-Acetamido-N-(2-methylphenyl)benzenesulfonamide is collected by vacuum filtration.

-

Wash the solid with cold water to remove any residual pyridine and other water-soluble impurities.[7]

-

Recrystallize the crude product from ethanol to obtain a purified solid.

-

Dry the purified product in a vacuum oven.

Mechanism of Sulfonylation

The reaction proceeds via a nucleophilic attack of the nitrogen atom of 2-methylaniline on the electron-deficient sulfur atom of the sulfonyl chloride. The pyridine acts as a base to accept the proton from the nitrogen, facilitating the reaction, and also neutralizes the HCl formed.

Part 2: Hydrolysis of 4-Acetamido-N-(2-methylphenyl)benzenesulfonamide

The final step is the deprotection of the amino group by hydrolyzing the acetamido group under acidic conditions.[5] This restores the primary amine functionality.

Experimental Protocol

| Reagent/Parameter | Quantity/Value | Rationale |

| 4-Acetamido-N-(2-methylphenyl)benzenesulfonamide | 5.0 g (16.4 mmol) | Intermediate from Step 1 |

| Hydrochloric Acid (6 M) | 30 mL | Acid catalyst for hydrolysis |

| Sodium Carbonate (10% aq. solution) | As required | For neutralization |

| Reaction Temperature | Reflux | To drive the reaction to completion |

| Reaction Time | 1-2 hours | For complete hydrolysis |

Procedure:

-

Place the 4-Acetamido-N-(2-methylphenyl)benzenesulfonamide in a 100 mL round-bottom flask.

-

Add 30 mL of 6 M hydrochloric acid.

-

Heat the mixture to reflux with stirring for 1-2 hours.

-

Monitor the completion of the hydrolysis by TLC.

-

After the reaction is complete, cool the solution to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a 10% aqueous sodium carbonate solution until the pH is approximately 7-8.[5]

-

The precipitated solid, 4-Amino-N-(2-methylphenyl)benzenesulfonamide, is collected by vacuum filtration.

-

Wash the product with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified final product.

-

Dry the purified product.

Mechanism of Hydrolysis

The acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the acetamido group, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of acetic acid lead to the formation of the protonated primary amine, which is then neutralized to give the final product.[5]

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of the Final Product

The identity and purity of the synthesized 4-Amino-N-(2-methylphenyl)benzenesulfonamide should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range indicates high purity.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.[2]

-

FT-IR: To identify characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino and sulfonamide groups, and the S=O stretches of the sulfonamide.[2]

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Conclusion

This guide has outlined a reliable and efficient two-step synthesis for 4-Amino-N-(2-methylphenyl)benzenesulfonamide. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The provided methodologies are designed to be self-validating through in-process monitoring and final product characterization, ensuring a high degree of scientific integrity.

References

-

Gowda, B. T., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3184. Available from: [Link]

-

Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13357-13379. Available from: [Link]

-

Nirmala, P. G., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate. Available from: [Link]

-

Yousuf, M., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available from: [Link]

-

Filo. (2025). le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. Available from: [Link]

-

Shashikala, P., & Keerthi, D. S. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(1). Available from: [Link]

- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

Aday, B., et al. (2011). Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties. Bioorganic & Medicinal Chemistry, 19(15), 4575-4580. Available from: [Link]

-

ResearchGate. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Available from: [Link]

-

Chemistry Steps. Synthesis of Sulfanilamide. Available from: [Link]

-

ResearchGate. (2012). Synthesis of Some New Sulfanilamide Derivatives. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Available from: [Link]

-

Al-Ghorbani, M., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PLoS One, 15(6), e0235020. Available from: [Link]

-

Theochem @ Mercer University. The Synthesis of Sulfa Drugs. Available from: [Link]

-

Theochem @ Mercer University. The Synthesis of Sulfa Drugs. Available from: [Link]

-

Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Available from: [Link]

-

synthesis of sulphanilamide from acetamide من ملف. Available from: [Link]

-

Chemsrc. 4-Acetamidobenzenesulfonamide | CAS#:121-61-9. Available from: [Link]

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Amino-N-(2-methylphenyl)benzenesulfonamide Research Chemical [benchchem.com]

- 4. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]

- 5. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. 4-Methyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights. We will explore the core synthetic strategies, including classical methods and modern catalytic approaches, providing detailed experimental protocols and addressing common challenges. The causality behind experimental choices is elucidated to empower researchers in optimizing their synthetic routes. This document is structured to serve as a self-validating system, with an emphasis on scientific integrity, supported by authoritative references.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents[1]. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing molecules, or "sulfa drugs," have been instrumental in treating a variety of ailments[2]. Their biological activities are diverse, encompassing antimicrobial, anti-inflammatory, diuretic, and anticancer properties[3][4].

The core structure, an organosulfur group with the formula R−S(=O)₂−NR₂, provides a rigid and stable scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties[5]. The N-aryl benzenesulfonamide motif, in particular, is a privileged structure in drug design. The specific compound, 4-Amino-N-(2-methylphenyl)benzenesulfonamide, and its derivatives are of interest for their potential as antimicrobial agents and as intermediates in the synthesis of more complex molecules[6]. The presence of the 2-methylphenyl group can influence the compound's conformational preferences and its interactions with biological targets.

This guide will focus on providing a detailed, practical framework for the synthesis of this important class of molecules, enabling researchers to confidently and efficiently produce these compounds for further investigation.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, 4-Amino-N-(2-methylphenyl)benzenesulfonamide, reveals two primary bond disconnections that inform the most common synthetic strategies.

Caption: Retrosynthetic analysis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide.

Strategy 1: Direct Sulfonylation This approach involves the direct coupling of a 4-aminobenzenesulfonyl derivative with 2-methylaniline. The primary challenge here is the reactivity of the amino group on the benzenesulfonyl moiety, which may require protection.

Strategy 2: Protected Sulfonylation followed by Deprotection This is the more common and reliable method. It involves the use of a protected 4-aminobenzenesulfonyl chloride, typically 4-acetamidobenzenesulfonyl chloride, which is reacted with 2-methylaniline. The resulting intermediate is then deprotected to yield the final product. This strategy offers better control over the reaction and avoids unwanted side reactions.

Core Synthetic Protocol: A Step-by-Step Guide

This section details a robust, two-step protocol for the synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide, based on the widely adopted protected sulfonylation strategy.

Workflow Overview

Caption: Overall workflow for the synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

The synthesis begins with the chlorosulfonation of acetanilide. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group para to the activating acetamido group.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reagent Addition: Carefully add chlorosulfonic acid (e.g., 5 equivalents) to the flask and cool the flask in an ice-water bath to 0-5 °C.

-

Substrate Addition: Slowly add dry acetanilide (1 equivalent) in small portions to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 1-2 hours until the evolution of HCl gas ceases.

-

Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The 4-acetamidobenzenesulfonyl chloride will precipitate as a white solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The product is often used in the next step without further purification.

Causality and Insights:

-

Excess Chlorosulfonic Acid: Using a significant excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.

-

Temperature Control: The initial low temperature is crucial to control the highly exothermic reaction and prevent side reactions. The subsequent heating ensures the completion of the sulfonylation.

-

Quenching on Ice: This step hydrolyzes the excess chlorosulfonic acid and precipitates the product, which is insoluble in the aqueous acidic medium.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Role |

| Acetanilide | 135.17 | 13.5 g | 0.1 | Starting Material |

| Chlorosulfonic Acid | 116.52 | 58.3 g (33.9 mL) | 0.5 | Reagent & Solvent |

| Ice/Water | 18.02 | As needed | - | Quenching/Precipitation |

Step 2: Synthesis of 4-Acetamido-N-(2-methylphenyl)benzenesulfonamide

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by the amino group of 2-methylaniline (o-toluidine).

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylaniline (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetone and pyridine[7].

-

Reagent Addition: Add 4-acetamidobenzenesulfonyl chloride (1 equivalent) portion-wise to the solution of 2-methylaniline.

-

Reaction: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. The product will precipitate.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and then with a dilute HCl solution to remove any unreacted 2-methylaniline. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-acetamido-N-(2-methylphenyl)benzenesulfonamide[7].

Causality and Insights:

-

Solvent Choice: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product[8].

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic attack of the weakly basic aniline on the sulfonyl chloride.

-

Acid Wash: The dilute HCl wash protonates the basic 2-methylaniline, forming a water-soluble salt that can be easily removed.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Role |

| 4-Acetamidobenzenesulfonyl Chloride | 233.67 | 23.4 g | 0.1 | Electrophile |

| 2-Methylaniline | 107.15 | 10.7 g | 0.1 | Nucleophile |

| Pyridine | 79.10 | 100 mL | - | Solvent/Base |

| Ethanol/Water | - | As needed | - | Recrystallization Solvent |

Step 3: Synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide (Deprotection)

The final step is the hydrolysis of the acetamido group to reveal the primary amino group.

Experimental Protocol:

-

Reaction Setup: Place the 4-acetamido-N-(2-methylphenyl)benzenesulfonamide (1 equivalent) in a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Add a solution of aqueous hydrochloric acid (e.g., 5 M) to the flask.

-

Reaction: Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

-

Workup: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize the solution with a base, such as aqueous sodium hydroxide or sodium carbonate, until the product precipitates.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash it with cold water until the washings are neutral, and dry it under vacuum. The product can be further purified by recrystallization if necessary.

Causality and Insights:

-

Acid Hydrolysis: The amide bond is susceptible to hydrolysis under acidic conditions. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Neutralization: The product is soluble in the acidic reaction mixture as its ammonium salt. Neutralization deprotonates the amino group, causing the free amine to precipitate out of the aqueous solution.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Role |

| 4-Acetamido-N-(2-methylphenyl)benzenesulfonamide | 304.38 | 30.4 g | 0.1 | Protected Precursor |

| Hydrochloric Acid (5 M) | 36.46 | 100 mL | 0.5 | Catalyst for Hydrolysis |

| Sodium Hydroxide Solution | 40.00 | As needed | - | Neutralizing Agent |

Alternative Synthetic Strategies

While the classical approach is robust, modern catalytic methods offer milder conditions and broader substrate scope, particularly for the synthesis of derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[9]. It can be employed to couple an aryl halide or triflate with a sulfonamide. This method is particularly useful for synthesizing derivatives with diverse substitution patterns on the benzenesulfonyl ring.

Sources

- 1. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. Sulfonamide - Wikipedia [en.wikipedia.org]

- 6. 4-Amino-N-(2-methylphenyl)benzenesulfonamide Research Chemical [benchchem.com]

- 7. 4-Methyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

4-Amino-N-(2-methylphenyl)benzenesulfonamide structure-activity relationship

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Amino-N-(2-methylphenyl)benzenesulfonamide

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This guide focuses on a specific, illustrative member of this class: 4-Amino-N-(2-methylphenyl)benzenesulfonamide. We will dissect its molecular architecture to understand how specific structural features govern its biological activity, primarily as an antimicrobial agent and a carbonic anhydrase inhibitor.[1][3] This document provides a detailed analysis of the structure-activity relationships (SAR) for this compound, offering field-proven insights into the causality behind molecular modifications. By exploring the critical roles of the aminophenyl moiety, the sulfonamide linker, and the uniquely influential N-(2-methylphenyl) group, this guide aims to equip researchers with the foundational knowledge to guide rational drug design and lead optimization efforts within this important chemical space.

Introduction to the Benzenesulfonamide Scaffold

Since the discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide functional group has been recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets.[1] This versatility has led to the development of sulfonamide-containing drugs across numerous therapeutic areas, including diuretics, hypoglycemic agents, anti-inflammatory drugs, and, most classically, carbonic anhydrase (CA) inhibitors and antimicrobial agents.[1][4]

The lead compound for this guide, 4-Amino-N-(2-methylphenyl)benzenesulfonamide, embodies the key features that define this class. Its activity is primarily linked to two well-established mechanisms:

-

Antimicrobial Activity: By mimicking the endogenous substrate p-aminobenzoic acid (PABA), it competitively inhibits dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3]

-

Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety acts as a potent zinc-binding group, chelating the Zn²⁺ ion in the active site of carbonic anhydrase isoforms, thereby inhibiting their catalytic activity.[1][5]

The objective of this guide is to move beyond a simple description of these activities and provide a granular analysis of how modifications to each component of the lead structure impact its biological function.

Core Scaffold and Pharmacophore Analysis

To systematically analyze the SAR of 4-Amino-N-(2-methylphenyl)benzenesulfonamide, we deconstruct the molecule into three distinct regions. Each region plays a specific role in molecular recognition, binding, and overall activity.

-

Region A: 4-Aminophenyl Moiety: Primarily responsible for mimicking PABA in antibacterial applications and influencing isoform selectivity in CA inhibition.

-

Region B: Sulfonamide Linker: The core zinc-binding pharmacophore for CA inhibition and the essential functional group for DHPS inhibition.

-

Region C: N-(2-methylphenyl) Group: A critical determinant of potency and selectivity, engaging in hydrophobic and conformational interactions within the target's binding pocket.

Caption: Core scaffold of the lead compound divided into three key regions for SAR analysis.

Structure-Activity Relationship (SAR) Deep Dive

Region A: The 4-Aminophenyl Moiety

The primary amine at the para-position (N4) of the benzenesulfonamide ring is a classic feature of antibacterial sulfa drugs.

-

Essentiality for Antibacterial Action: For activity against bacteria, this free aromatic amine is considered essential.[6] Its position and electronic character are critical for it to be recognized by the DHPS enzyme as a PABA mimic.

-

Substitution Effects: Any substitution on the N4 amine generally leads to a loss of antibacterial activity.[6] However, acylation of this amine can create a prodrug. The acyl group is later hydrolyzed in vivo to release the active, free-amine form of the drug.

-

Role in CA Inhibition: In the context of carbonic anhydrase inhibition, the 4-amino group is not strictly essential but significantly influences binding affinity and isoform selectivity. Studies on related benzenesulfonamides have shown that replacing the para-amino group can weaken or strengthen the binding to different CA isoforms.[1] For example, its presence can sometimes diminish affinity compared to an unsubstituted benzene ring, suggesting that while it may form some interactions, it can also introduce unfavorable contacts depending on the specific isoform's active site topology.[1]

Table 1: SAR Summary for Region A Modifications

| Modification on 4-Position | R-Group Example | Impact on Antibacterial Activity | Impact on CA Inhibition | Rationale |

| Unsubstituted (Reference) | -NH₂ | Active | Active (Isoform dependent) | PABA mimic; interacts with CA active site residues. |

| Acylation | -NH-CO-CH₃ | Inactive (Prodrug) | Reduced Activity | Blocks PABA mimicry; bulky group may clash in CA active site. |

| Alkylation | -NH-CH₃ | Inactive | Variable | Disrupts H-bonding potential and PABA mimicry. |

| Removal of Amine | -H | Inactive | Active (Often Potent) | Loses PABA mimicry entirely; removes polar group, which can improve binding to hydrophobic CA isoforms. |

| Positional Isomer | 2-NH₂ or 3-NH₂ | Inactive | Reduced Activity | Incorrect geometry for DHPS; suboptimal positioning for CA active site interactions. |

Region B: The Sulfonamide Linker (-SO₂NH-)

The sulfonamide linker is the lynchpin of the molecule's activity against carbonic anhydrases and is indispensable for its antibacterial mechanism.

-

The Zinc-Binding Group: For CA inhibition, the deprotonated sulfonamide nitrogen (-SO₂N⁻-) forms a coordinate bond with the catalytic Zn²⁺ ion in the enzyme's active site.[7] This interaction is the primary anchor for the inhibitor and is the cornerstone of its inhibitory power. The two oxygen atoms of the sulfonamide group typically form hydrogen bonds with active site residues, further stabilizing the complex.[7]

-

Causality of Linker Choice: Replacing the sulfonamide with an amide (-CONH-) or a reverse sulfonamide (-NHSO₂-) would fundamentally alter the geometry and electronic properties of the zinc-binding group, abolishing CA inhibitory activity. The specific pKa of the sulfonamide proton is crucial for ensuring it is in the anionic form required for zinc chelation at physiological pH.

Region C: The N-(2-methylphenyl) Group & the "Magic Methyl" Effect

This region is where fine-tuning of potency and selectivity is achieved. The substituents on the N-phenyl ring interact with a region of the CA active site that is highly variable between isoforms, composed of both hydrophobic and hydrophilic residues.[5][7]

The most striking feature of the lead compound is the methyl group at the ortho-position of the N-phenyl ring. The significant impact of such a small group is a well-documented phenomenon in medicinal chemistry known as the "Magic Methyl" effect .[8]

-

Conformational Control: The steric bulk of the ortho-methyl group forces a torsional twist between the plane of the N-phenyl ring and the C-N-S bond axis.[8][9] This rotation pre-organizes the molecule into a specific, low-energy, three-dimensional shape that closely resembles the conformation required for optimal binding to the target enzyme.[8][9] This "bioactive conformation" reduces the entropic penalty of binding, leading to a substantial increase in affinity and potency.[10][11]

-

Hydrophobic Interactions: Beyond conformational effects, the methyl group itself can be perfectly positioned to occupy a small, hydrophobic sub-pocket within the enzyme's active site, forming favorable van der Waals interactions that further increase binding energy.[8][12]

-

Positional Importance: Moving the methyl group to the meta or para position would eliminate the sterically-induced conformational lock. While a para-methyl group could still occupy a hydrophobic pocket, the molecule would have greater rotational freedom, which is often detrimental to high-affinity binding. This is why ortho-substituted analogs are frequently orders of magnitude more potent than their meta or para counterparts.[8][10]

Table 2: SAR Summary for Region C Modifications (N-Phenyl Ring)

| Modification on N-Phenyl Ring | Potency Impact (vs. unsubstituted N-phenyl) | Rationale |

| 2-Methyl (ortho) | Significant Increase | Induces favorable bioactive conformation; potential hydrophobic interactions.[8][9] |

| 3-Methyl (meta) | Minor Increase or Decrease | Minimal conformational effect; may or may not engage a hydrophobic pocket. |

| 4-Methyl (para) | Minor Increase | No significant conformational effect; may engage a distal hydrophobic pocket. |

| 2-Ethyl (ortho) | Variable | Larger group may be too bulky for the ortho-pocket, causing steric clash. |

| 2-Chloro (ortho) | Variable | Similar size to methyl, can induce conformation, but electronic effects differ. |

| No Substitution (-Phenyl) | Baseline | Lacks the benefits of the ortho-methyl group; higher conformational flexibility. |

Experimental Methodologies

To validate the SAR principles discussed, reproducible experimental protocols are essential. The following sections detail representative procedures for the synthesis of analogs and the evaluation of their biological activity.

General Synthesis Procedure for Analogs

The synthesis of 4-Amino-N-(aryl)benzenesulfonamide analogs is typically achieved via nucleophilic substitution. A common route involves the reaction of 4-acetamidobenzenesulfonyl chloride with the desired substituted aniline, followed by deprotection.

Step-by-Step Protocol:

-

Coupling Reaction: To a solution of the desired substituted aniline (e.g., o-toluidine, 1.0 eq) in a suitable solvent such as pyridine or dichloromethane with triethylamine at 0°C, add 4-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir overnight.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

-

Deprotection (Hydrolysis): Dissolve the crude intermediate in a mixture of ethanol and water. Add an excess of potassium hydroxide or hydrochloric acid.[3]

-

Final Isolation: Heat the mixture to reflux for 2-4 hours. After cooling, neutralize the solution. The final product will often precipitate and can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the pure 4-amino-N-(aryl)benzenesulfonamide analog.[3][14]

In Vitro Biological Assay: Carbonic Anhydrase Inhibition

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of synthesized compounds against a specific carbonic anhydrase isoform (e.g., human CA II). The assay measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol.[15]

Caption: Workflow for a colorimetric in vitro carbonic anhydrase inhibition assay.

Step-by-Step Protocol:

-

Preparation: Prepare a 50 mM Tris-sulfate buffer (pH 7.6). Prepare serial dilutions of the test compounds in DMSO. The final concentration of DMSO in the well should not exceed 1%.

-

Assay Plate Setup: In a 96-well plate, add 60 µL of the Tris-sulfate buffer to each well.

-

Compound Addition: Add 10 µL of the diluted test compound, control inhibitor (e.g., acetazolamide), or DMSO (for uninhibited control) to the appropriate wells.[15]

-

Enzyme Addition: Add 10 µL of a bovine or human carbonic anhydrase II solution (e.g., 50 units) to each well. Mix gently and pre-incubate the plate for 10 minutes at 25°C.[15]

-

Reaction Initiation: Prepare a fresh solution of the substrate, p-nitrophenyl acetate (pNPA), in a minimal amount of acetonitrile, diluted in buffer. Initiate the reaction by adding 20 µL of the pNPA solution to each well.[15]

-

Incubation & Measurement: Incubate the plate for 30 minutes at 25°C. Measure the absorbance of the product (p-nitrophenol) at 348 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Summary and Future Directions

The structure-activity relationship of 4-Amino-N-(2-methylphenyl)benzenesulfonamide is a clear illustration of established medicinal chemistry principles.

-

Region A (4-Aminophenyl): The free amine is critical for antibacterial activity but serves as a point for modification to tune CA isoform selectivity.

-

Region B (Sulfonamide): This linker is the essential, non-negotiable pharmacophore for the canonical mechanisms of action.

-

Region C (N-Aryl): This region is the primary driver of potency and selectivity, with the ortho-methyl group providing a powerful conformational constraint that significantly enhances binding affinity—a classic "magic methyl" effect.

Based on this analysis, future lead optimization efforts could logically explore:

-

Probing the Ortho Pocket: Systematically replacing the 2-methyl group with other small, sterically similar groups (e.g., -Cl, -NH₂, -OH) to explore additional electronic or hydrogen-bonding interactions.

-

Exploring the N-Phenyl Ring: Introducing small substituents at the 3, 4, or 5-positions of the N-(2-methylphenyl) ring to probe for additional interactions in the wider part of the active site cleft.

-

Region A Modification for Selectivity: For CA inhibitor development, systematically modifying the 4-amino group (e.g., to small amides, ureas, or other hydrogen-bonding moieties) to map the selectivity landscape across the 15 human CA isoforms.

Caption: A summary of key SAR findings and proposed areas for future lead optimization.

References

- Benchchem. (n.d.). 4-Amino-N-(2-methylphenyl)benzenesulfonamide | 16803-96-6. Benchchem.

- Gedgaudas, R., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.

- Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides. Google Patents.

- de Oliveira, R. D. P., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals.

- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.

- ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters.

- Babu, S., & Nangia, A. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers.

- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. Journal of Pharmaceutical Sciences.

- Tahrani, L., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics.

- ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. ResearchGate.

- Jorgensen, W. L. (2018). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry.

- El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.

- Jorgensen, W. L. (2018). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry.

- Nirmala, P. G., et al. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate.

- Ashraf, M. A., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications.

- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.

- KEGG PATHWAY Database. (n.d.). Sulfonamide derivatives - overview.

- Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.

- ResearchGate. (n.d.). Methyl Effects on Protein-Ligand Binding. ResearchGate.

- Pharma D. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. YouTube.

- ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate.

- De Simone, G., & Supuran, C. T. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. Molecules.

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. 4-Amino-N-(2-methylphenyl)benzenesulfonamide Research Chemical [benchchem.com]

- 4. KEGG PATHWAY Database [genome.jp]

- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Methyl Effects on Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4698445A - 4-amino benzenesulfonamides - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-Amino-N-(2-methylphenyl)benzenesulfonamide: A Technical Guide

Introduction

Molecular Structure and Key Functional Groups

A thorough understanding of the spectroscopic data begins with a clear visualization of the molecular structure and its key functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted IR Data

The following table summarizes the predicted characteristic IR absorption bands for 4-Amino-N-(2-methylphenyl)benzenesulfonamide based on typical values for aromatic sulfonamides.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3480 - 3380 | Medium-Strong | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3300 - 3200 | Medium | N-H Stretch | Sulfonamide (-SO₂NH-) |

| 3100 - 3000 | Weak-Medium | C-H Aromatic Stretch | Aryl Rings |

| 2980 - 2850 | Weak | C-H Aliphatic Stretch | Methyl Group (-CH₃) |

| 1630 - 1600 | Medium | N-H Scissoring | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch | Aryl Rings |

| 1350 - 1310 | Strong | S=O Asymmetric Stretch | Sulfonyl Group (-SO₂-) |

| 1170 - 1140 | Strong | S=O Symmetric Stretch | Sulfonyl Group (-SO₂-) |

| 920 - 880 | Medium | S-N Stretch | Sulfonamide (-SO₂NH-) |

| 850 - 800 | Strong | C-H Out-of-plane Bending (para-disubstituted) | Aminophenyl Ring |

Interpretation of Predicted IR Spectrum

The IR spectrum of 4-Amino-N-(2-methylphenyl)benzenesulfonamide is expected to be rich in information. The presence of two distinct N-H stretching bands in the 3480-3380 cm⁻¹ region is a clear indicator of the primary amine (-NH₂) group. A broader band around 3300-3200 cm⁻¹ is anticipated for the N-H stretch of the sulfonamide group. The strong, sharp absorptions expected around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively[2]. The aromatic nature of the molecule will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching bands in the 1600-1450 cm⁻¹ region. The presence of the methyl group on the phenyl ring will be indicated by weak C-H aliphatic stretching bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol describes a common and straightforward method for obtaining an IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: With the ATR accessory empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Application: Place a small amount (a few milligrams) of the solid 4-Amino-N-(2-methylphenyl)benzenesulfonamide onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum. A typical acquisition consists of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum and perform an ATR correction to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal and press arm thoroughly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives insights into the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and assignments for 4-Amino-N-(2-methylphenyl)benzenesulfonamide, assuming a deuterated solvent such as DMSO-d₆.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.5 - 10.5 | Singlet | 1H | -SO₂H N- |

| 7.5 - 7.7 | Doublet | 2H | Aromatic H (ortho to -SO₂NH-) |

| 7.0 - 7.3 | Multiplet | 4H | Aromatic H (on 2-methylphenyl ring) |

| 6.5 - 6.7 | Doublet | 2H | Aromatic H (ortho to -NH₂) |

| 5.8 - 6.0 | Singlet (broad) | 2H | -NH ₂ |

| 2.1 - 2.3 | Singlet | 3H | -CH ₃ |

Interpretation of Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show several key features. A downfield singlet, likely in the 9.5-10.5 ppm range, can be attributed to the acidic proton of the sulfonamide group. The protons of the primary amine are expected to appear as a broad singlet around 5.8-6.0 ppm. The aromatic region (6.5-7.7 ppm) will be complex due to the presence of two substituted benzene rings. The protons on the aminophenyl ring are expected to appear as two doublets, characteristic of a para-substituted system. The four protons on the 2-methylphenyl ring will likely appear as a more complex multiplet. A singlet integrating to three protons in the upfield region (2.1-2.3 ppm) is the characteristic signal for the methyl group.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 4-Amino-N-(2-methylphenyl)benzenesulfonamide are presented below.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 150 - 155 | Aromatic C (attached to -NH₂) |

| 135 - 140 | Aromatic C (ipso- to -SO₂NH-) |

| 130 - 135 | Aromatic C (ipso- to -CH₃) |

| 128 - 132 | Aromatic CH (on 2-methylphenyl ring) |

| 125 - 128 | Aromatic CH (ortho to -SO₂NH-) |

| 118 - 122 | Aromatic CH (on 2-methylphenyl ring) |

| 113 - 116 | Aromatic CH (ortho to -NH₂) |

| 17 - 20 | -C H₃ |

Interpretation of Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The carbon attached to the amino group is expected to be the most downfield among the aromatic carbons due to the strong deshielding effect of the nitrogen atom. The other aromatic carbons will appear in the typical range of 113-140 ppm. The ipso-carbons (carbons directly attached to substituents) will generally have lower intensity signals. The methyl carbon is expected to appear at a characteristic upfield chemical shift of around 17-20 ppm.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh the appropriate amount of 4-Amino-N-(2-methylphenyl)benzenesulfonamide (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial[3]. Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to maximize its homogeneity, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition: Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay) and acquire the ¹H NMR spectrum.

-

¹³C NMR Acquisition: Following ¹H NMR acquisition, set the parameters for the ¹³C NMR experiment and acquire the spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Perform phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak as a reference.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts, multiplicities, and coupling constants for all signals in both spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

Predicted Mass Spectrometry Data

For 4-Amino-N-(2-methylphenyl)benzenesulfonamide (C₁₃H₁₄N₂O₂S), the predicted data for Electron Ionization (EI) Mass Spectrometry is presented below.

| Predicted m/z | Ion Formula | Interpretation |

| 262 | [C₁₃H₁₄N₂O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 198 | [C₁₃H₁₄N₂]⁺˙ | [M - SO₂]⁺˙ |

| 155 | [C₇H₅NO₂S]⁺˙ | [M - C₆H₅NH]⁺˙ |

| 107 | [C₇H₉N]⁺˙ | [2-methylaniline]⁺˙ |

| 92 | [C₆H₆N]⁺ | [aniline]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation of Predicted Mass Spectrum

Under electron ionization, 4-Amino-N-(2-methylphenyl)benzenesulfonamide is expected to produce a molecular ion peak at an m/z of 262, corresponding to its molecular weight. A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 198. Cleavage of the S-N bond is also a characteristic fragmentation, leading to ions corresponding to the benzenesulfonyl moiety (m/z 155, with the amino group) and the N-(2-methylphenyl)amino moiety. Further fragmentation of these ions can lead to the formation of smaller, stable ions such as the 2-methylaniline radical cation (m/z 107), the anilinium ion (m/z 92), and the phenyl cation (m/z 77).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the solid sample is introduced into the high-vacuum environment of the mass spectrometer, typically using a direct insertion probe. The sample is then heated to induce vaporization.

-

Ionization: The vaporized molecules are passed through a beam of high-energy electrons (typically 70 eV)[4]. This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺˙) and fragment ions.

-

Mass Analysis: The positively charged ions are accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Acquisition: A computer records the detector signal as a function of m/z to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide, through the combined application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and interpretations presented in this guide, derived from the analysis of analogous compounds and fundamental principles, offer a robust framework for researchers working with this and related sulfonamide derivatives. The provided experimental protocols outline standard, reliable methods for acquiring high-quality spectroscopic data, ensuring the integrity and reproducibility of experimental results in the pursuit of novel therapeutic agents.

References

-

Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3184. Retrieved from [Link]

-

Mhlongo, N. N., Arderne, C., & Mphahlele, M. J. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(23), 5793. Retrieved from [Link]

-

Vaškevičiūtė, K., Zubrienė, A., Baranauskienė, L., Mickevičiūtė, A., Zakšauskas, A., Matulis, D., & Čikotienė, I. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(19), 3508. Retrieved from [Link]

-

Gowda, B. T., Jayalakshmi, K. L., & Shetty, M. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 57(9-10), 578-584. Retrieved from [Link]

-

Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3184. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-methyl-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Retrieved from [Link]

-

Gowda, B. T., Foro, S., & Fuess, H. (2008). N-(4-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1692. Retrieved from [Link]

-

Gowda, B. T., Foro, S., Nirmala, P. G., Terao, H., & Fuess, H. (2009). 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 65(4), o800. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Journal of Chemistry, 2014, 1-7. Retrieved from [Link]

-

Noël, T., & Wang, X. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5649-5653. Retrieved from [Link]

-

Pleasance, S., Blay, P., Quilliam, M. A., & O'Hara, G. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A, 558(1), 155-173. Retrieved from [Link]

- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

Wikipedia. (n.d.). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Göbel, A., Thomsen, A., McArdell, C. S., Joss, A., & Giger, W. (2004). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 76(16), 4756-4764. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Al-Omary, F. A., El-Emam, A. A., & Naglah, A. M. (2020). Synthesis, characterization, computational, excited state properties, wave function, and molecular docking studies of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide. Journal of Molecular Structure, 1202, 127329. Retrieved from [Link]

-

Horie, M., & Nakazawa, H. (2005). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 88(6), 1644-1650. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

- 1. 4-Amino-N-(2-methylphenyl)benzenesulfonamide Research Chemical [benchchem.com]

- 2. 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-amino-N-pyrimidin-2-yl-benzenesulfonamide; 5-[(3,5-diethoxy-4-pyrrol-1-yl-phenyl)methyl]pyrimidine-2,4-diamine | C29H33N9O4S | CID 465097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]

Methodological & Application

Application Note & Protocol: In Vitro Assessment of 4-Amino-N-(2-methylphenyl)benzenesulfonamide Activity via Carbonic Anhydrase Inhibition

Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide

4-Amino-N-(2-methylphenyl)benzenesulfonamide is a sulfonamide compound with a chemical structure that suggests a potential for diverse biological activities. The sulfonamide functional group is a well-established pharmacophore, historically recognized for its antimicrobial properties through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis[1]. More recently, the sulfonamide scaffold has garnered significant attention in medicinal chemistry for its ability to target other critical enzymes, including the carbonic anhydrases (CAs)[1][2].

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3]. These enzymes are integral to a multitude of physiological processes, such as pH homeostasis, respiration, and ion transport.[3]. Notably, certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[1][4][5]. Consequently, the inhibition of these tumor-associated CAs has emerged as a promising strategy in anticancer drug discovery.[4][5][6].

The core chemical structure of 4-Amino-N-(2-methylphenyl)benzenesulfonamide, featuring a primary sulfonamide group, strongly indicates its potential as a carbonic anhydrase inhibitor. The sulfonamide moiety can act as a zinc-binding group, anchoring the molecule within the enzyme's active site[2][7]. This application note provides a detailed protocol for an in vitro colorimetric assay to quantitatively assess the inhibitory activity of 4-Amino-N-(2-methylphenyl)benzenesulfonamide against carbonic anhydrase.

Principle of the Assay: A Chromogenic Approach to Quantifying Inhibition

This protocol utilizes a well-established and robust colorimetric assay to determine the esterase activity of carbonic anhydrase[3][8]. The assay is based on the principle that CA can hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) into the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is directly proportional to the CA activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.

In the presence of an inhibitor, such as 4-Amino-N-(2-methylphenyl)benzenesulfonamide, the enzymatic activity of CA is diminished, leading to a reduced rate of p-NPA hydrolysis. The extent of this inhibition can be quantified by comparing the rate of the enzymatic reaction in the presence and absence of the test compound. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing the Workflow: From Reagents to Results

Figure 2. Proposed mechanism of carbonic anhydrase inhibition by 4-Amino-N-(2-methylphenyl)benzenesulfonamide.

Conclusion and Future Directions

This application note provides a comprehensive and robust protocol for the in vitro evaluation of 4-Amino-N-(2-methylphenyl)benzenesulfonamide as a carbonic anhydrase inhibitor. The described colorimetric assay is a reliable and high-throughput method for determining the inhibitory potency of this compound. A confirmed inhibitory activity against carbonic anhydrase would warrant further investigation into its isoform selectivity, as selective inhibition of tumor-associated CAs is a key objective in the development of novel anticancer therapeutics. Subsequent studies could involve profiling the compound against a panel of CA isoforms and progressing to cell-based assays to assess its effects on cancer cell proliferation and viability.

References

-

National Center for Biotechnology Information. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. PubChem. Retrieved from [Link]

-

ResearchGate. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Methylphenyl)benzenesulfonamide. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Substance Details. Retrieved from [Link]

-

MDPI. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Retrieved from [Link]

-

Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Retrieved from [Link]

-